molecular formula C14H18O4 B3364661 2,5-Dioxo-4a-methyl-2,3,4,4a,5,6,7,8-octahydronaphthalene-1-carboxylic acid ethyl ester CAS No. 1173675-23-4

2,5-Dioxo-4a-methyl-2,3,4,4a,5,6,7,8-octahydronaphthalene-1-carboxylic acid ethyl ester

Cat. No.: B3364661
CAS No.: 1173675-23-4
M. Wt: 250.29 g/mol
InChI Key: JJBCOYHHOYPMGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-Dioxo-4a-methyl-2,3,4,4a,5,6,7,8-octahydronaphthalene-1-carboxylic acid ethyl ester is a complex organic compound with a molecular formula of C14H18O4. This compound belongs to the class of naphthalene derivatives and is characterized by its unique structure, which includes a dioxo group, a methyl group, and an ethyl ester group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dioxo-4a-methyl-2,3,4,4a,5,6,7,8-octahydronaphthalene-1-carboxylic acid ethyl ester typically involves multiple steps, starting with the base molecule of naphthalene. The process may include:

  • Oxidation: : The naphthalene ring is oxidized to introduce oxygen atoms, forming the dioxo group.

  • Methylation: : Introduction of a methyl group at the 4a-position.

  • Esterification: : Conversion of the carboxylic acid group to its ethyl ester form.

Industrial Production Methods

In an industrial setting, the compound is produced through a series of controlled chemical reactions, often using catalysts to improve efficiency and yield. The reactions are carried out under specific conditions of temperature and pressure to ensure the desired product is obtained with high purity.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

  • Oxidation: : Further oxidation can lead to the formation of additional oxygen-containing functional groups.

  • Reduction: : Reduction reactions can reduce the dioxo group to hydroxyl groups.

  • Substitution: : Substitution reactions can replace hydrogen atoms with other functional groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: : Various reagents can be used depending on the desired substitution, such as halogens for halogenation.

Major Products Formed

  • Oxidation: : Formation of carboxylic acids or ketones.

  • Reduction: : Formation of alcohols.

  • Substitution: : Formation of halogenated compounds or other substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, the compound can be used to study enzyme mechanisms and interactions with biological macromolecules. It may also serve as a probe to investigate cellular processes.

Medicine

The compound has potential applications in medicinal chemistry, where it can be used to develop new drugs or as a precursor for pharmaceuticals. Its derivatives may exhibit biological activity that can be explored for therapeutic purposes.

Industry

In the industrial sector, this compound can be used in the production of dyes, pigments, and other chemical products. Its versatility makes it a valuable component in various manufacturing processes.

Mechanism of Action

The mechanism by which 2,5-Dioxo-4a-methyl-2,3,4,4a,5,6,7,8-octahydronaphthalene-1-carboxylic acid ethyl ester exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, to produce a biological response. The pathways involved can vary widely based on the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • Naphthalene-1-carboxylic acid ethyl ester: : Similar structure but lacks the dioxo and methyl groups.

  • 2,5-Dioxo-4a-methyl-2,3,4,4a,5,6,7,8-octahydronaphthalene-1-carboxylic acid methyl ester: : Similar but with a methyl ester instead of an ethyl ester.

Uniqueness

The presence of both the dioxo group and the methyl group at the 4a-position makes this compound unique compared to its analogs

Properties

IUPAC Name

ethyl 4a-methyl-2,5-dioxo-4,6,7,8-tetrahydro-3H-naphthalene-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O4/c1-3-18-13(17)12-9-5-4-6-11(16)14(9,2)8-7-10(12)15/h3-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJBCOYHHOYPMGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2CCCC(=O)C2(CCC1=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30456692
Record name AGN-PC-00N1L3
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30456692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1173675-23-4
Record name AGN-PC-00N1L3
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30456692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,5-Dioxo-4a-methyl-2,3,4,4a,5,6,7,8-octahydronaphthalene-1-carboxylic acid ethyl ester
Reactant of Route 2
2,5-Dioxo-4a-methyl-2,3,4,4a,5,6,7,8-octahydronaphthalene-1-carboxylic acid ethyl ester
Reactant of Route 3
2,5-Dioxo-4a-methyl-2,3,4,4a,5,6,7,8-octahydronaphthalene-1-carboxylic acid ethyl ester
Reactant of Route 4
2,5-Dioxo-4a-methyl-2,3,4,4a,5,6,7,8-octahydronaphthalene-1-carboxylic acid ethyl ester
Reactant of Route 5
Reactant of Route 5
2,5-Dioxo-4a-methyl-2,3,4,4a,5,6,7,8-octahydronaphthalene-1-carboxylic acid ethyl ester
Reactant of Route 6
Reactant of Route 6
2,5-Dioxo-4a-methyl-2,3,4,4a,5,6,7,8-octahydronaphthalene-1-carboxylic acid ethyl ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.